molecular formula C11H7BrN4 B1376072 6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine CAS No. 1428747-22-1

6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine

Cat. No. B1376072
Key on ui cas rn: 1428747-22-1
M. Wt: 275.1 g/mol
InChI Key: XWYKGPSNPPXRKI-UHFFFAOYSA-N
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Patent
US09227970B2

Procedure details

A mixture of 5-bromopyridin-2-amine (2 g, 11.6 mmol), nicotinonitrile (24.1 g, 231 mmol), 1,10-phenanthroline monohydrate (115 mg, 578 μmol) and copper (I) bromide (82.9 mg, 578 μmol) was placed in a 100 ml 2 necked flask and heated to 135° C. Heating was continued while air was bubbled gently through the mixture for 1.5 days. The excess nicotinonitrile was distilled off under reduced pressure and the black residue purified by chromatography (70 g silicagel column using heptane/ethyl acetate 10-100% as eluent). Final evaporation of the solvents afforded 6-bromo-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyridine (1.66 g, 52%) as yellow solid. Mp.: 176° C. MS: m/z=275/277 (M+H+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
24.1 g
Type
reactant
Reaction Step One
Name
copper (I) bromide
Quantity
82.9 mg
Type
catalyst
Reaction Step One
Quantity
115 mg
Type
catalyst
Reaction Step One
[Compound]
Name
2
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.[C:9](#[N:16])[C:10]1[CH:15]=[CH:14][CH:13]=[N:12][CH:11]=1>[Cu]Br.O.N1C2C(=CC=C3C=2N=CC=C3)C=CC=1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([N:16]=[C:9]([C:10]3[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=3)[N:8]=2)[CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)N
Name
Quantity
24.1 g
Type
reactant
Smiles
C(C1=CN=CC=C1)#N
Name
copper (I) bromide
Quantity
82.9 mg
Type
catalyst
Smiles
[Cu]Br
Name
Quantity
115 mg
Type
catalyst
Smiles
O.N1=CC=CC2=CC=C3C=CC=NC3=C12
Step Two
Name
2
Quantity
100 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
was bubbled gently through the mixture for 1.5 days
Duration
1.5 d
DISTILLATION
Type
DISTILLATION
Details
The excess nicotinonitrile was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the black residue purified by chromatography (70 g silicagel column using heptane/ethyl acetate 10-100% as eluent)
CUSTOM
Type
CUSTOM
Details
Final evaporation of the solvents

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=2N(C1)N=C(N2)C=2C=NC=CC2
Measurements
Type Value Analysis
AMOUNT: MASS 1.66 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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